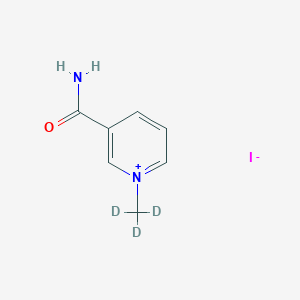
1-Methylnicotinamide-d3 Iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide): is a deuterium-labeled derivative of 3-Carbamoyl-1-methylpyridin-1-ium. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to track and quantify metabolic pathways due to its stable isotope labeling properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) typically involves the deuteration of 3-Carbamoyl-1-methylpyridin-1-ium. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The iodide form is obtained by reacting the deuterated compound with iodine or an iodide salt under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often using specialized reactors to ensure high yield and purity. The deuterated compound is then subjected to iodination to produce the final product. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to verify the isotopic purity and chemical structure .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chloride salts, bromide salts, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various halide-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an internal standard in mass spectrometry to improve the accuracy and reproducibility of analytical results. It helps in distinguishing between endogenous and exogenous metabolites, reducing false positives .
Biology: In biological research, it is used to study metabolic pathways and enzyme activities. The stable isotope labeling allows for precise tracking of metabolic reactions and identification of key metabolic nodes .
Medicine: The compound is employed in pharmacokinetic studies to track the distribution, transformation, and clearance of drugs in the body. It helps in understanding drug mechanisms and evaluating potential side effects .
Industry: In industrial applications, it is used in the development of new compounds and optimization of chemical processes. The stable isotope labeling aids in the quantification and reconstruction of metabolic pathways, providing valuable insights for compound development .
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) involves its use as a stable isotope label. The deuterium atoms allow for precise tracking and quantification of metabolic pathways without altering the compound’s molecular properties. This enables researchers to study metabolic reactions, enzyme activities, and pharmacokinetic profiles with high accuracy .
Comparaison Avec Des Composés Similaires
3-Carbamoyl-1-methylpyridin-1-ium iodide: The non-deuterated form of the compound.
3-Dodecylcarbamoyl-1-methylpyridin-1-ium iodide: A derivative with a longer alkyl chain.
3-Methoxycarbonyl-1-methylpyridin-1-ium iodide: A derivative with a methoxycarbonyl group.
Uniqueness: The primary uniqueness of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) lies in its deuterium labeling. This stable isotope labeling provides significant advantages in tracking and quantifying metabolic pathways, making it a valuable tool in scientific research. The deuterium atoms do not alter the compound’s molecular properties but may slightly affect metabolic kinetics, providing more accurate and reproducible results in various applications .
Propriétés
Formule moléculaire |
C7H9IN2O |
|---|---|
Poids moléculaire |
267.08 g/mol |
Nom IUPAC |
1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3; |
Clé InChI |
IWEIZMCTGMHCRE-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[I-] |
SMILES canonique |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)


![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
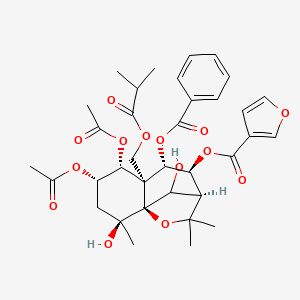
![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
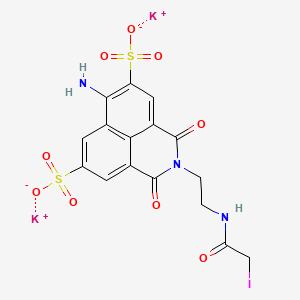
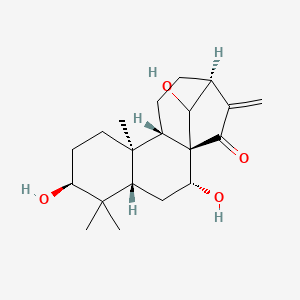
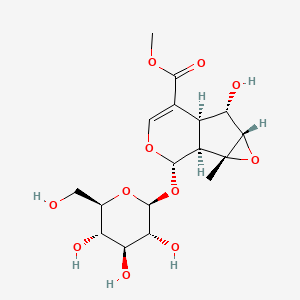
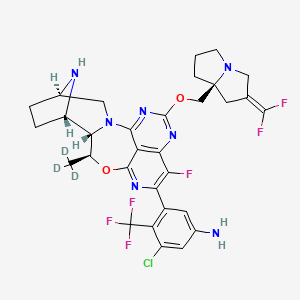
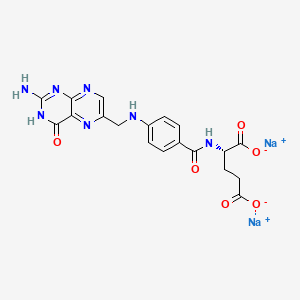
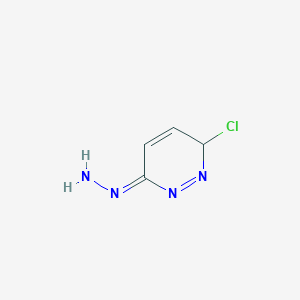

![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)
